molecular formula C21H15BrN2O4S B11103244 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobenzoate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobenzoate

Cat. No.: B11103244
M. Wt: 471.3 g/mol
InChI Key: TYESIISLFZPXPH-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobenzoate is a complex organic compound with a molecular formula of C21H15BrN2O4S. This compound is characterized by the presence of a benzothiazole ring, a bromobenzoate moiety, and a methylamino group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Methylamino Group: The methylamino group is introduced by reacting the benzothiazole derivative with methylamine.

    Coupling with 2-Bromobenzoic Acid: The final step involves coupling the benzothiazole derivative with 2-bromobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The bromobenzoate moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-methoxybenzoate
  • 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(1-piperidinylmethyl)phenyl 1-naphthoate

Uniqueness

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobenzoate is unique due to the presence of the bromobenzoate moiety, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H15BrN2O4S

Molecular Weight

471.3 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H15BrN2O4S/c1-24(20-17-7-3-5-9-19(17)29(26,27)23-20)14-10-12-15(13-11-14)28-21(25)16-6-2-4-8-18(16)22/h2-13H,1H3

InChI Key

TYESIISLFZPXPH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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